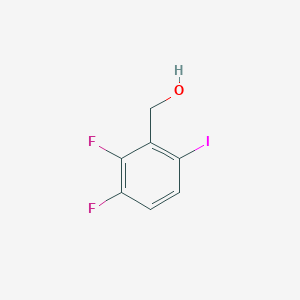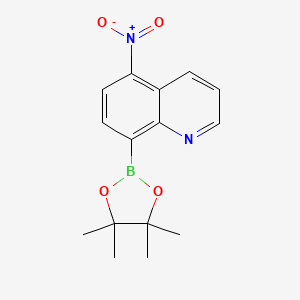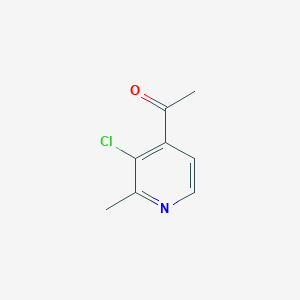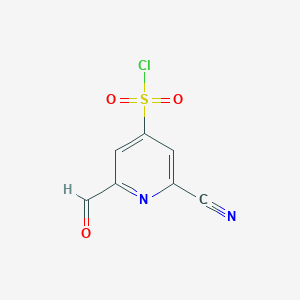
6-Iodo-2,3-difluorobenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2,3-difluorobenzenemethanol: is an organic compound with the molecular formula C₇H₅F₂IO. It is characterized by the presence of iodine, fluorine, and hydroxymethyl groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 6-Iodo-2,3-difluorobenzenemethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-Iodo-2,3-difluorobenzenemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-Iodo-2,3-difluorobenzaldehyde or 6-Iodo-2,3-difluorobenzoic acid.
Reduction: Formation of 6-Iodo-2,3-difluorobenzyl alcohol or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 6-Iodo-2,3-difluorobenzenemethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals. Halogenated benzene derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 6-Iodo-2,3-difluorobenzenemethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The presence of iodine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxymethyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
- 6-Iodo-2-fluorobenzenemethanol
- 6-Iodo-3-fluorobenzenemethanol
- 2,3-Difluorobenzenemethanol
Comparison: 6-Iodo-2,3-difluorobenzenemethanol is unique due to the presence of both iodine and fluorine atoms on the benzene ring. This combination of halogens can significantly influence the compound’s reactivity and properties. Compared to similar compounds, this compound may exhibit enhanced biological activity and chemical stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5F2IO |
|---|---|
Peso molecular |
270.01 g/mol |
Nombre IUPAC |
(2,3-difluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
Clave InChI |
VCWVTFCMNOEKQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)F)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)


![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)



![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)


